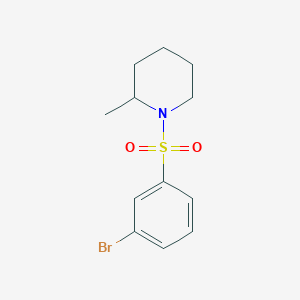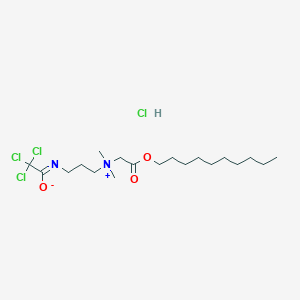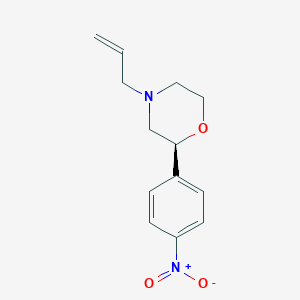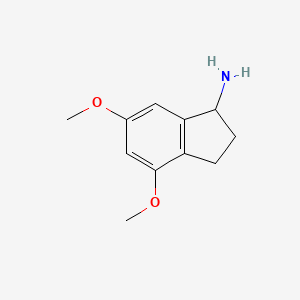![molecular formula C14H25ClO3Si2 B12623173 [(4-Chloro-3-methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) CAS No. 919289-39-7](/img/structure/B12623173.png)
[(4-Chloro-3-methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(4-氯-3-甲氧基-5-甲基-1,2-亚苯基)双(氧)]双(三甲基硅烷) 是一种复杂的有机化合物,以其独特的结构为特征,包括一个被氯、甲氧基和甲基取代的亚苯基核心,以及通过氧原子连接的两个三甲基硅烷基团
准备方法
合成路线和反应条件
[(4-氯-3-甲氧基-5-甲基-1,2-亚苯基)双(氧)]双(三甲基硅烷) 的合成通常涉及多个步骤,从市售前体开始,一种常见的做法是首先通过一系列亲电芳香取代反应来制备取代的亚苯基核心
工业生产方法
该化合物的工业生产可能涉及实验室合成方法的优化版本,重点是可扩展性、成本效益和安全性。大规模生产可能会采用连续流动反应器和自动化系统,以确保质量和产量的一致性。
化学反应分析
反应类型
[(4-氯-3-甲氧基-5-甲基-1,2-亚苯基)双(氧)]双(三甲基硅烷) 可以发生各种化学反应,包括:
氧化: 甲氧基可以被氧化形成相应的醛或羧酸。
还原: 氯原子可以被还原成氢原子,从而得到脱氯产物。
取代: 氯原子可以在适当的条件下被其他亲核试剂取代,如胺或硫醇。
常用试剂和条件
氧化: 如高锰酸钾或三氧化铬在酸性条件下的试剂。
还原: 使用钯碳或其他合适的催化剂进行催化氢化。
取代: 在碱存在下使用叠氮化钠或硫脲等亲核试剂。
主要产物
这些反应形成的主要产物取决于所使用的具体条件和试剂。例如,甲氧基的氧化可以得到羧酸,而氯原子被胺取代可以得到胺衍生物。
科学研究应用
[(4-氯-3-甲氧基-5-甲基-1,2-亚苯基)双(氧)]双(三甲基硅烷) 在科学研究中有多种应用:
化学: 用作合成更复杂分子的构件,特别是在开发新材料和催化剂方面。
医药: 研究其在药物开发中的潜在用途,特别是在设计新型治疗剂方面。
工业: 用于生产具有独特性能的专用化学品和先进材料。
作用机制
[(4-氯-3-甲氧基-5-甲基-1,2-亚苯基)双(氧)]双(三甲基硅烷) 的作用机制取决于其具体的应用。在有机合成中,它是一种用途广泛的中间体,可以进行各种转化。所涉及的分子靶标和途径通常与化合物中存在的官能团有关,例如氯、甲氧基和三甲基硅烷基团,它们可以参与不同的化学反应。
相似化合物的比较
[(4-氯-3-甲氧基-5-甲基-1,2-亚苯基)双(氧)]双(三甲基硅烷) 可以与其他类似化合物进行比较,例如:
[(4-氯-3-甲氧基-5-甲基-1,2-亚苯基)双(氧)]双(三甲基硅烷): 结构相似,但取代基不同,导致反应性和应用方面的差异。
[(4-甲氧基-5-甲基-1,2-亚苯基)双(氧)]双(三甲基硅烷): 缺少氯原子,导致不同的化学性质和反应性。
[(4-氯-3-甲氧基-1,2-亚苯基)双(氧)]双(三甲基硅烷): 结构相似,但取代基的位置不同,影响其化学行为。
属性
CAS 编号 |
919289-39-7 |
|---|---|
分子式 |
C14H25ClO3Si2 |
分子量 |
332.97 g/mol |
IUPAC 名称 |
(3-chloro-2-methoxy-4-methyl-6-trimethylsilyloxyphenoxy)-trimethylsilane |
InChI |
InChI=1S/C14H25ClO3Si2/c1-10-9-11(17-19(3,4)5)13(18-20(6,7)8)14(16-2)12(10)15/h9H,1-8H3 |
InChI 键 |
ZJEPXZINLHPMJX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1Cl)OC)O[Si](C)(C)C)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-(3-Chloro-4-methylphenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12623092.png)
![N-Cyclohexyl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B12623095.png)
![N,N'-bis[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]ethane-1,2-diamine](/img/structure/B12623104.png)
![1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}pyridin-2(1H)-one](/img/structure/B12623119.png)


![4-[(10aS)-7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]-N-(2,2-dimethoxyethyl)butanamide](/img/structure/B12623137.png)


![[1-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1H-indazol-5-yl]acetaldehyde](/img/structure/B12623163.png)


![2-(3-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12623177.png)
![2-(Methanesulfinyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine](/img/structure/B12623183.png)
